(5-Fluoropiperidin-2-yl)methanol
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Overview
Description
(5-Fluoropiperidin-2-yl)methanol is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halogen on the piperidine ring . The reaction conditions often involve the use of a fluorinating agent and a suitable solvent, such as acetonitrile or methanol .
Industrial Production Methods
Industrial production methods for (5-Fluoropiperidin-2-yl)methanol may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropiperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorine atom can be reduced to form a non-fluorinated piperidine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield a fluorinated piperidinone, while substitution reactions can produce various fluorinated piperidine derivatives .
Scientific Research Applications
(5-Fluoropiperidin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of (5-Fluoropiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions . This can lead to modulation of biological pathways and exertion of pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-2-yl)methanol: A fluorinated pyridine derivative with similar chemical properties but different biological activity.
(5-Fluoropiperidin-2-one): A fluorinated piperidinone with different reactivity and applications.
Uniqueness
(5-Fluoropiperidin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
(5-fluoropiperidin-2-yl)methanol |
InChI |
InChI=1S/C6H12FNO/c7-5-1-2-6(4-9)8-3-5/h5-6,8-9H,1-4H2 |
InChI Key |
QEDGAHFOYCSDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1F)CO |
Origin of Product |
United States |
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